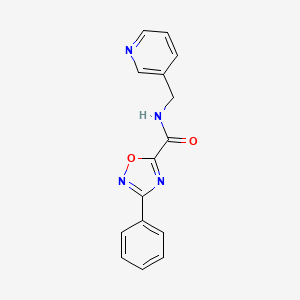![molecular formula C17H15N5O B5331271 5-methyl-7-(2-phenylethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5331271.png)
5-methyl-7-(2-phenylethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methyl-7-(2-phenylethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a chemical compound that has gained significant attention in recent years due to its potential application in scientific research. This compound is a pyrido-triazolo-pyrimidine derivative that has been synthesized using various methods.
作用機序
The mechanism of action of 5-methyl-7-(2-phenylethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is not fully understood. However, it has been suggested that this compound inhibits the activity of certain enzymes and proteins that are involved in various biological processes. It has also been reported to interact with DNA and RNA, leading to the inhibition of cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
5-methyl-7-(2-phenylethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has been reported to exhibit various biochemical and physiological effects. This compound has been found to inhibit the activity of certain enzymes and proteins that are involved in inflammation, cancer, and viral infections. It has also been reported to induce apoptosis in cancer cells and inhibit the growth of cancer cells.
実験室実験の利点と制限
One of the advantages of using 5-methyl-7-(2-phenylethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one in lab experiments is its potential to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. This compound can be used to study the mechanism of action of various enzymes and proteins that are involved in these biological processes. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may affect the results of experiments.
将来の方向性
There are several future directions for the research on 5-methyl-7-(2-phenylethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one. One of the future directions is to study the structure-activity relationship of this compound and its derivatives to identify compounds with improved biological activity and reduced toxicity. Another future direction is to study the mechanism of action of this compound in detail to identify new targets for drug development. Furthermore, the potential application of this compound in the treatment of various diseases can be explored in future research.
合成法
The synthesis of 5-methyl-7-(2-phenylethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has been reported using various methods. One of the commonly used methods is the reaction of 2-phenylethylamine with methyl-4-aminobenzoate in the presence of triethylamine and acetic anhydride. The resulting product is then reacted with 3,4-dihydro-6-methyl-4-oxo-2-(phenylsulfonyl)-1,2,4-triazine to obtain the desired compound.
科学的研究の応用
5-methyl-7-(2-phenylethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has potential application in scientific research as it has been reported to exhibit various biological activities. This compound has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been reported to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
特性
IUPAC Name |
8-methyl-11-(2-phenylethyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O/c1-12-15-14(22-17(20-12)18-11-19-22)8-10-21(16(15)23)9-7-13-5-3-2-4-6-13/h2-6,8,10-11H,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJSUKRWBYPPYFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C3=C1C(=O)N(C=C3)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}pyrrolidin-3-yl)-N-ethylacetamide](/img/structure/B5331194.png)
![4-[(4-fluorobenzyl)oxy]-3-methoxybenzamide](/img/structure/B5331207.png)
![(3S*,4S*)-1-[3-(1H-indol-3-yl)propanoyl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5331213.png)
![2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B5331232.png)


![2-chloro-N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}benzamide](/img/structure/B5331259.png)
![3-{3-[2-(allylthio)-1H-benzimidazol-1-yl]-3-oxopropyl}-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5331261.png)
![N-[2-(4-ethylmorpholin-2-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B5331263.png)
![N-[2-(4-morpholinyl)ethyl]-3-phenyl-2-propyn-1-amine dihydrochloride](/img/structure/B5331270.png)
![4-(2,5-dimethylbenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5331278.png)
![2,4-diethoxy-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5331286.png)
![(2R,3S)-3-amino-4-[3-(1-naphthyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-4-oxobutan-2-ol](/img/structure/B5331298.png)
